molecular formula C15H13Cl2FN2O B4761578 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea

Cat. No. B4761578
M. Wt: 327.2 g/mol
InChI Key: KYRDSDRKBMBXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea, also known as diuron, is a herbicide that is widely used in agriculture and forestry. Diuron belongs to the family of substituted urea herbicides, which are known for their selective action against broadleaf and grassy weeds. In

Mechanism of Action

Diuron inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This results in the accumulation of reactive oxygen species, which damages the chloroplasts and ultimately leads to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including algae, aquatic plants, and animals. In aquatic environments, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can accumulate in sediments and persist for long periods of time. It has been shown to have negative effects on the growth and reproduction of aquatic organisms, including fish, amphibians, and invertebrates.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its selective action against broadleaf and grassy weeds makes it a useful tool for weed control in agriculture and forestry. However, its toxic effects on non-target organisms must be taken into consideration when using N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in these environments.

Future Directions

There are several areas of future research for N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. One area of interest is the development of new herbicides with improved selectivity and reduced toxicity. Another area of research is the development of new methods for the removal of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea from the environment, such as bioremediation or phytoremediation. Additionally, more research is needed to understand the long-term effects of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea on non-target organisms and the environment.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron has also been used in forestry for weed control and in aquatic environments to control algae and other aquatic weeds.

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c1-9(11-7-6-10(16)8-12(11)17)19-15(21)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDSDRKBMBXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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